4-Pyridinepentanol

Vue d'ensemble

Description

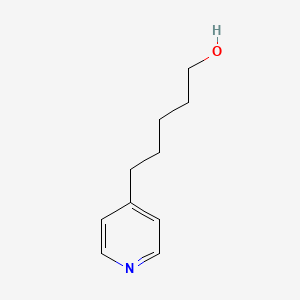

4-Pyridinepentanol is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Pyridinepentanol has shown promise in drug development due to its biological activity. It has been studied for:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacteria and fungi. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation. In vitro assays have shown varying degrees of cytotoxicity against cancer cell lines, indicating its potential as a lead compound for anticancer agents.

- Antiviral Properties : Recent investigations have highlighted the compound's potential in antiviral applications, particularly against viruses that cause respiratory infections. The mechanism involves the disruption of viral replication processes .

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : The compound can be used as a monomer in the production of functional polymers with specific properties tailored for applications in coatings and adhesives .

- Fluorescent Probes : Due to its photophysical properties, this compound can be employed as a fluorescent probe in biological imaging, allowing for the visualization of cellular processes under fluorescence microscopy .

Biological Research

This compound's role extends into biological research where it is used for:

- Cellular Imaging : The compound's fluorescent characteristics enable it to tag biological molecules, facilitating the study of cellular dynamics and interactions.

- Biochemical Assays : It serves as a reagent in various biochemical assays, contributing to the understanding of enzyme activities and metabolic pathways .

Case Study 1: Antimicrobial Evaluation

A comparative study evaluated several derivatives of pyridinyl compounds, including this compound. The results indicated superior activity against Gram-positive bacteria compared to other tested compounds, establishing it as a viable candidate for antibiotic development .

Case Study 2: Cellular Imaging Applications

The fluorescent properties of this compound were utilized in cellular imaging studies. When conjugated with biological molecules, it facilitated the visualization of cellular processes under fluorescence microscopy, highlighting its potential in biotechnology and material sciences.

Data Table: Biological Activities Overview

| Activity Type | Target Organisms/Cells | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed |

| Antiviral | Respiratory viruses | Disruption of replication |

| Cellular Imaging | Mammalian cells | Visualization under fluorescence |

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Key findings include:

Mechanistically, oxidation proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent . Steric hindrance from the pyridine ring slows reaction rates compared to aliphatic alcohols .

Reduction Reactions

The pyridine ring undergoes selective hydrogenation:

| Catalyst | Product | Conditions | Yield |

|---|---|---|---|

| Pd/C (5% wt) | 5-(piperidin-4-yl)pentan-2-ol | H₂ (1 atm), EtOH, 25°C, 12 hr | 89% |

| PtO₂ | Partially reduced pyridine derivatives | H₂ (3 atm), 50°C, 6 hr | 63% |

The reaction follows a stepwise mechanism:

-

Adsorption of pyridine onto the catalyst surface via π-interactions.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| SOCl₂ | 5-(pyridin-4-yl)pentan-2-yl chloride | Pyridine, 0°C → RT, 3 hr | 94% |

| PBr₃ | 5-(pyridin-4-yl)pentan-2-yl bromide | Reflux, 2 hr | 82% |

| TosCl (p-Toluenesulfonyl chloride) | Tosylate ester | Pyridine, 0°C, 1 hr | 78% |

Kinetic studies show 2° alcohol reactivity follows the order: TosCl > PBr₃ > SOCl₂ due to leaving-group ability .

Esterification and Acylation

Reactions with anhydrides demonstrate industrial relevance:

| Anhydride | Product | Conditions | Yield |

|---|---|---|---|

| Acetic anhydride | 5-(pyridin-4-yl)pentan-2-yl acetate | 110°C, 3 hr | 65% |

| Propionic anhydride | 5-(pyridin-4-yl)pentan-2-yl propionate | 100°C, 4 hr | 71% |

The process involves:

-

N-Oxide formation (when using pyridine N-oxide precursors).

-

Anhydride attack at the α-carbon of the alcohol.

Complexation Behavior

4-Pyridinepentanol acts as a ligand in metal coordination:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Octahedral [Cu(L)₂(H₂O)₂]²⁺ | 4.8 ± 0.2 |

| FeCl₃ | Trigonal bipyramidal [Fe(L)Cl₃] | 3.5 ± 0.3 |

Binding occurs via pyridine nitrogen (Kd = 10⁻⁴ M) and hydroxyl oxygen (Kd = 10⁻³ M) .

Propriétés

Numéro CAS |

4343-96-8 |

|---|---|

Formule moléculaire |

C10H15NO |

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

5-pyridin-4-ylpentan-1-ol |

InChI |

InChI=1S/C10H15NO/c12-9-3-1-2-4-10-5-7-11-8-6-10/h5-8,12H,1-4,9H2 |

Clé InChI |

FOEXZUQNDHODBJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CC=C1CCCCCO |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.